2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-5-amine;dihydrochloride
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Overview
Description
2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-5-amine;dihydrochloride is a heterocyclic compound that belongs to the pyrazole family. This compound is characterized by its unique structure, which includes a cyclopentane ring fused to a pyrazole ring. It is commonly used in research due to its potential biological activities and its role as an intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-5-amine;dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the condensation of a cyclopentanone derivative with hydrazine, followed by cyclization and subsequent amination. The reaction is usually carried out in a solvent such as tetrahydrofuran or dichloromethane, and the temperature is maintained at around 0°C to ensure the desired product formation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-5-amine;dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acetyl chloride and benzyl chloride are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-5-amine;dihydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-5-amine;dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
5-amino-pyrazoles: These compounds share a similar pyrazole core but differ in their substituents and overall structure.
Cyclopentane derivatives: Compounds with a cyclopentane ring fused to other heterocycles.
Pyrazoloquinolines: These compounds have a similar fused ring system but with different functional groups.
Uniqueness
2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-5-amine;dihydrochloride is unique due to its specific combination of a cyclopentane ring and a pyrazole ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H13Cl2N3 |
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Molecular Weight |
210.10 g/mol |
IUPAC Name |
2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-5-amine;dihydrochloride |
InChI |
InChI=1S/C7H11N3.2ClH/c1-10-4-5-2-6(8)3-7(5)9-10;;/h4,6H,2-3,8H2,1H3;2*1H |
InChI Key |
BHZNQVQQFXIZOG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C2CC(CC2=N1)N.Cl.Cl |
Origin of Product |
United States |
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